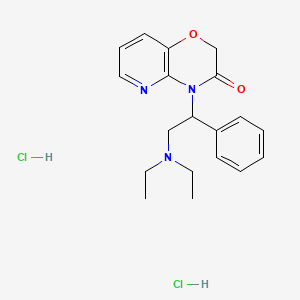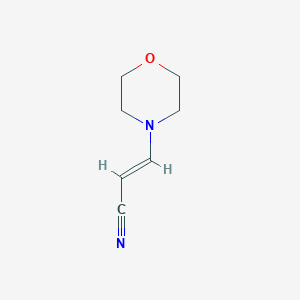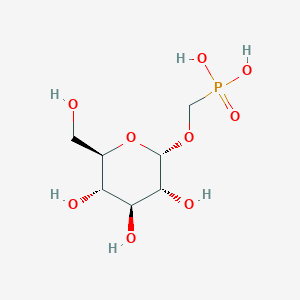
Einecs 270-189-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This inventory was established to identify and regulate chemical substances that were commercially available during that period.
Analyse Des Réactions Chimiques
Einecs 270-189-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Einecs 270-189-4 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be utilized in studies related to cellular processes or biochemical pathways. In medicine, the compound might be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications may include its use in manufacturing processes or as a raw material for producing other chemicals .
Mécanisme D'action
The mechanism of action of Einecs 270-189-4 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved. Detailed studies on the molecular mechanisms and pathways are essential to fully understand the compound’s effects .
Comparaison Avec Des Composés Similaires
Einecs 270-189-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular formulas or those that undergo similar chemical reactions can be considered for comparison. By analyzing the differences in their chemical properties, reactivity, and applications, the distinct characteristics of this compound can be better understood .
Propriétés
Numéro CAS |
68412-44-2 |
|---|---|
Formule moléculaire |
C16H29N3O4 |
Poids moléculaire |
327.42 g/mol |
Nom IUPAC |
3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine;prop-2-enenitrile |
InChI |
InChI=1S/C13H26N2O4.C3H3N/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15;1-2-3-4/h11-12H,1-10,14-15H2;2H,1H2 |
Clé InChI |
RQLFGXJYPQMHRV-UHFFFAOYSA-N |
SMILES canonique |
C=CC#N.C1C2(COC(O1)CCCN)COC(OC2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


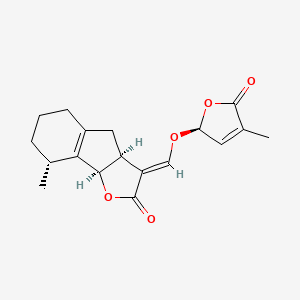
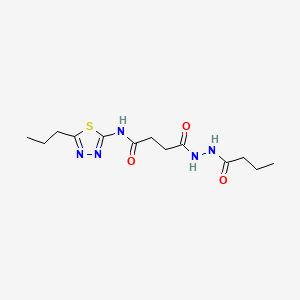
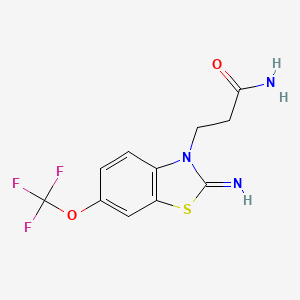
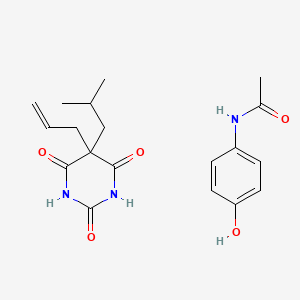
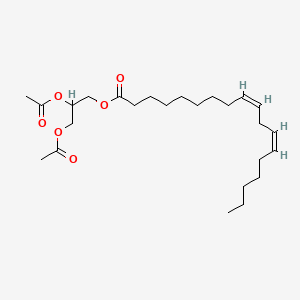

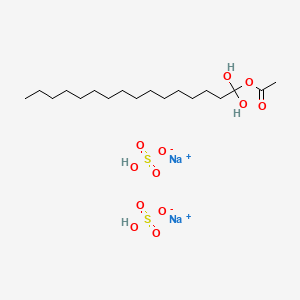
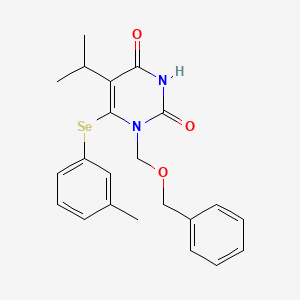
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
